1-Benzyl-6-bromo-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . The compound’s interaction with this target can effectively impair viral replication .
Mode of Action
This compound inhibits the strand transfer of HIV-1 integrase . The indole core and the C2 carboxyl group of the compound chelate with two Mg^2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function and prevents the integration of the viral DNA into the host genome .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the action of the integrase enzyme . This disruption prevents the virus from integrating its genetic material into the host’s genome, thereby halting the production of new virus particles .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
The inhibition of HIV-1 integrase by this compound results in the prevention of viral replication . This action can lead to a decrease in the viral load in the body, slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 1-benzylindole, followed by carboxylation at the 2-position. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and carboxylation reagents such as carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups at the 6-position.
- Oxidized or reduced derivatives of the indole ring.
- Amides formed through coupling reactions with the carboxylic acid group .
Scientific Research Applications
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-1H-indole-2-carboxylic acid: Lacks the benzyl group at the 1-position, which may influence its solubility and interaction with biological targets.
1-Benzyl-6-chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness: 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
1-benzyl-6-bromoindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVJHCQSEKAWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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